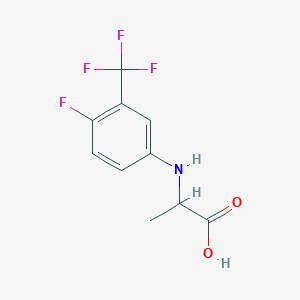
2-amino-6-phenoxyBenzenemethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-6-phenoxyBenzenemethanamine is an organic compound that features both phenoxy and aminobenzyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-phenoxyBenzenemethanamine typically involves the reaction of 2-phenoxybenzaldehyde with an amine source under reductive amination conditions. One common method involves the use of sodium borohydride as a reducing agent in the presence of a suitable solvent such as methanol or ethanol. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of catalysts and alternative reducing agents may be explored to improve the sustainability and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-6-phenoxyBenzenemethanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides or thiolates can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Substituted phenoxy derivatives.
Applications De Recherche Scientifique
2-amino-6-phenoxyBenzenemethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: Used in the production of polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-amino-6-phenoxyBenzenemethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the specific functional groups involved. The phenoxy group may facilitate binding to hydrophobic pockets, while the amine group can form hydrogen bonds or ionic interactions with the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Phenoxybenzyl amine
- 6-Aminobenzyl amine
- 2-Phenoxy-4-aminobenzyl amine
Uniqueness
2-amino-6-phenoxyBenzenemethanamine is unique due to the specific positioning of the phenoxy and aminobenzyl groups, which can influence its reactivity and binding properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C13H14N2O |
|---|---|
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
2-(aminomethyl)-3-phenoxyaniline |
InChI |
InChI=1S/C13H14N2O/c14-9-11-12(15)7-4-8-13(11)16-10-5-2-1-3-6-10/h1-8H,9,14-15H2 |
Clé InChI |
CGTBEEWNMIWWCZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=CC(=C2CN)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Methoxy-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B8370218.png)


![Ethyl 3-oxo-2-[(pentyloxy)imino]butanoate](/img/structure/B8370252.png)





![(6-Chloro-8-methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-acetaldehyde](/img/structure/B8370289.png)

